Cas no 2171767-41-0 (5-methyl-1,9-dioxa-4-azaspiro5.6dodecane)

5-Methyl-1,9-dioxa-4-azaspiro[5.6]dodecane is a spirocyclic compound featuring a unique heterocyclic structure combining oxygen and nitrogen atoms within a rigid framework. Its spiro architecture enhances steric stability, making it valuable for applications requiring controlled molecular geometry. The presence of both ether and amine functionalities offers versatility in synthetic chemistry, particularly in the development of complex heterocycles or as a building block for pharmaceuticals and agrochemicals. The methyl substitution further modulates reactivity and solubility, enabling tailored modifications. This compound’s structural distinctiveness makes it a promising candidate for research in catalysis, material science, and bioactive molecule design.
5-methyl-1,9-dioxa-4-azaspiro5.6dodecane structure
2171767-41-0 structure
Product name:5-methyl-1,9-dioxa-4-azaspiro5.6dodecane
CAS No:2171767-41-0
MF:C10H19NO2
MW:185.26336312294
CID:6592811
PubChem ID:165598247

5-methyl-1,9-dioxa-4-azaspiro5.6dodecane Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane
    • 5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
    • EN300-1638950
    • 2171767-41-0
    • Inchi: 1S/C10H19NO2/c1-9-10(13-8-5-11-9)3-2-6-12-7-4-10/h9,11H,2-8H2,1H3
    • InChI Key: QZOOMKVUVSHOPM-UHFFFAOYSA-N
    • SMILES: O1CCNC(C)C21CCOCCC2

Computed Properties

  • Exact Mass: 185.141578849g/mol
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 30.5Ų

5-methyl-1,9-dioxa-4-azaspiro5.6dodecane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1638950-0.05g
5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
2171767-41-0
0.05g
$1973.0 2023-06-04
Enamine
EN300-1638950-2.5g
5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
2171767-41-0
2.5g
$4607.0 2023-06-04
Enamine
EN300-1638950-0.1g
5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
2171767-41-0
0.1g
$2067.0 2023-06-04
Enamine
EN300-1638950-0.25g
5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
2171767-41-0
0.25g
$2162.0 2023-06-04
Enamine
EN300-1638950-50mg
5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
2171767-41-0
50mg
$1973.0 2023-09-22
Enamine
EN300-1638950-2500mg
5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
2171767-41-0
2500mg
$4607.0 2023-09-22
Enamine
EN300-1638950-10000mg
5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
2171767-41-0
10000mg
$10107.0 2023-09-22
Enamine
EN300-1638950-100mg
5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
2171767-41-0
100mg
$2067.0 2023-09-22
Enamine
EN300-1638950-1.0g
5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
2171767-41-0
1g
$2350.0 2023-06-04
Enamine
EN300-1638950-10.0g
5-methyl-1,9-dioxa-4-azaspiro[5.6]dodecane
2171767-41-0
10g
$10107.0 2023-06-04

Additional information on 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane

Introduction to 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane (CAS No. 2171767-41-0)

5-methyl-1,9-dioxa-4-azaspiro5.6dodecane (CAS No. 2171767-41-0) is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique spirocyclic framework and potential pharmacological applications. This compound belongs to the class of spiro compounds, which are known for their distinctive structural features and often exhibit enhanced biological activity compared to their acyclic counterparts.

The molecular structure of 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane consists of a spirocyclic core formed by the fusion of a cyclohexane ring with an azacyclohexane ring, connected at the 4-position of the azacyclohexane ring. The presence of two oxygen atoms in the molecule (at positions 1 and 9) introduces polar characteristics, while the methyl group at position 5 adds a degree of steric hindrance that can influence its interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The spirocyclic architecture provides a rigid framework that can be modified to optimize binding affinity and selectivity for specific biological targets. Recent studies have highlighted the utility of spiro compounds in developing novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and inflammation.

In particular, the azaspiro structure has been investigated for its ability to modulate neurotransmitter receptors and ion channels. For instance, derivatives of 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane have shown promise in preclinical studies as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The azacyclohexane moiety is particularly interesting because it can mimic the binding pockets of natural biomolecules, allowing for precise targeting.

The oxygen atoms in 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane contribute to hydrogen bonding capabilities, which can enhance interactions with polar residues in biological targets. This feature is particularly valuable in drug design, where hydrogen bonding networks are crucial for stable binding. Additionally, the spirocyclic core imparts conformational rigidity, which can improve pharmacokinetic properties such as solubility and metabolic stability.

Recent advances in computational chemistry have enabled more efficient screening of compounds like 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane for biological activity. Molecular modeling techniques have been used to predict binding affinities and identify optimal modifications to enhance potency and selectivity. These computational approaches have accelerated the drug discovery process and allowed researchers to design more sophisticated analogs with tailored properties.

The synthesis of 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane presents unique challenges due to its complex architecture. However, recent methodological advancements have made it more feasible to access such molecules on a scalable basis. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to construct the spirocyclic core with high enantioselectivity. These methods have opened up new avenues for exploring the pharmacological potential of this class of compounds.

One area where 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane has shown particular promise is in the development of anti-inflammatory agents. Inflammatory processes are mediated by a complex interplay of signaling pathways and molecular targets, making them attractive candidates for therapeutic intervention. Studies have indicated that derivatives of this compound can modulate key inflammatory cytokines and enzymes, potentially leading to novel treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The unique structural features of 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane also make it an interesting candidate for developing kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with numerous diseases, making them important therapeutic targets. Preliminary studies suggest that analogs of this compound can inhibit specific kinases with high selectivity, offering potential treatments for cancers and other kinase-driven disorders.

Another promising application lies in the development of antimicrobial agents. With increasing concerns about antibiotic resistance, there is a growing need for novel antimicrobial compounds that can overcome existing resistance mechanisms. The structural complexity of 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane allows for modifications that can target bacterial enzymes and cellular processes essential for survival. This has led to investigations into its potential as a scaffold for designing new antibiotics with improved efficacy and reduced resistance profiles.

The future prospects for 5-methyl-1,9-dioxa-4-azaspiro5.6dodecane are vast and multifaceted. As our understanding of biological systems continues to grow, so does the potential for discovering new therapeutic applications for this compound and its derivatives. Advances in synthetic chemistry will further enhance our ability to access complex analogs with tailored properties, while computational methods will continue to accelerate the drug discovery process.

In conclusion,5-methyl-1,9-dioxa-4-azaspiro5.6dodecane (CAS No.2171767-41-0) represents a structurally intriguing compound with significant potential in medicinal chemistry and chemical biology.
Its unique spirocyclic framework provides a versatile scaffold for developing novel therapeutic agents targeting various diseases.
With ongoing research efforts focused on synthesis optimization
and exploration
of its biological activities,
this compound
is poised
to make substantial contributions
to future pharmaceutical developments.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd